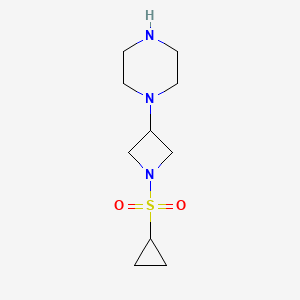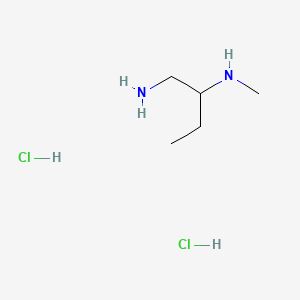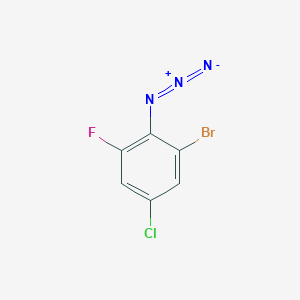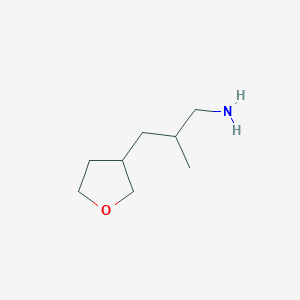![molecular formula C18H17NO5 B13574316 3-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)benzoic acid](/img/structure/B13574316.png)
3-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)benzoic acid is a complex organic compound that features a benzyloxycarbonyl group, an oxetane ring, and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the protection of an amino group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the oxetane ring through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The oxetane ring can be reduced under specific conditions to form open-chain alcohols.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used for deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxycarbonyl group yields carboxylic acids, while reduction of the oxetane ring produces alcohols .
Applications De Recherche Scientifique
3-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a prodrug or in drug delivery systems.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism by which 3-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)benzoic acid exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions during synthesis. The oxetane ring can influence the compound’s stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{[(Benzyloxy)carbonyl]amino}propanoic acid: Similar in structure but lacks the oxetane ring.
Benzoic acid derivatives: Compounds with various substituents on the benzoic acid moiety.
Oxetane-containing compounds: Molecules featuring the oxetane ring but with different functional groups
Uniqueness
3-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)benzoic acid is unique due to the combination of the benzyloxycarbonyl group, oxetane ring, and benzoic acid moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C18H17NO5 |
|---|---|
Poids moléculaire |
327.3 g/mol |
Nom IUPAC |
3-[3-(phenylmethoxycarbonylamino)oxetan-3-yl]benzoic acid |
InChI |
InChI=1S/C18H17NO5/c20-16(21)14-7-4-8-15(9-14)18(11-23-12-18)19-17(22)24-10-13-5-2-1-3-6-13/h1-9H,10-12H2,(H,19,22)(H,20,21) |
Clé InChI |
USMOUCUQISSHSW-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)(C2=CC=CC(=C2)C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13574237.png)
![2-[1-(1H-pyrazol-1-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B13574241.png)

![(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine](/img/structure/B13574253.png)


![[5-(Propan-2-yloxy)pyrazin-2-yl]methanamine hydrochloride](/img/structure/B13574259.png)

![(3S)-2-[(2R)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride](/img/structure/B13574277.png)



![2-[(1S)-1-aminoethyl]benzene-1,4-diol](/img/structure/B13574298.png)
